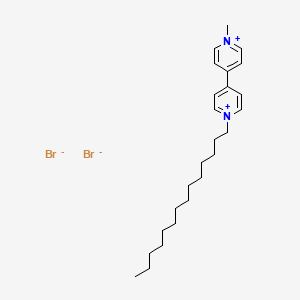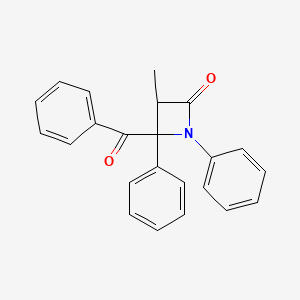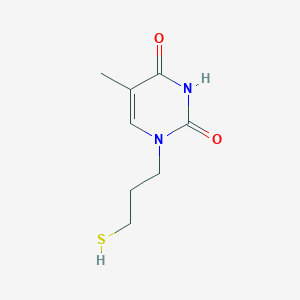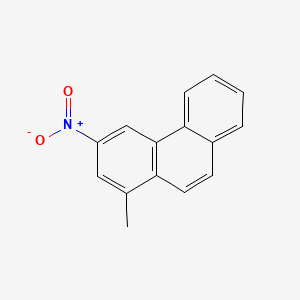
1-Methyl-1'-tetradecyl-4,4'-bipyridin-1-ium dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1’-tetradecyl-4,4’-bipyridin-1-ium dibromide is a quaternary ammonium compound belonging to the bipyridinium family. This compound is known for its amphiphilic properties, making it useful in various photochemical and redox reactions . Its structure consists of a bipyridinium core with a methyl group and a tetradecyl chain attached, enhancing its solubility and interaction with different substrates.
Vorbereitungsmethoden
The synthesis of 1-Methyl-1’-tetradecyl-4,4’-bipyridin-1-ium dibromide typically involves the quaternization of 4,4’-bipyridine with 1-bromotetradecane and methyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-Methyl-1’-tetradecyl-4,4’-bipyridin-1-ium dibromide undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where it can be reduced to its radical cation form and further to its neutral form.
Substitution Reactions: The bromide ions can be substituted with other anions such as chloride or sulfate through ion exchange reactions.
Photochemical Reactions: It is used in photochemical redox reactions, where it acts as an electron relay, facilitating the transfer of electrons in light-induced processes.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with sodium dithionite yields the radical cation, while oxidation with potassium ferricyanide regenerates the original bipyridinium compound .
Wissenschaftliche Forschungsanwendungen
1-Methyl-1’-tetradecyl-4,4’-bipyridin-1-ium dibromide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Methyl-1’-tetradecyl-4,4’-bipyridin-1-ium dibromide involves its ability to undergo reversible redox reactions. The bipyridinium core can accept and donate electrons, making it an effective electron relay in photochemical and electrochemical processes. The tetradecyl chain enhances its interaction with hydrophobic environments, facilitating its incorporation into lipid membranes and other non-polar systems .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1’-tetradecyl-4,4’-bipyridin-1-ium dibromide is unique due to its long alkyl chain, which imparts amphiphilic properties not seen in shorter-chain bipyridinium compounds. Similar compounds include:
1-Methyl-4,4’-bipyridinium dichloride: Lacks the long alkyl chain, resulting in different solubility and interaction properties.
1,1’-Dimethyl-4,4’-bipyridinium dichloride (Methyl viologen): Commonly used in redox studies but lacks the amphiphilic nature of the tetradecyl derivative.
1-Decyl-4,4’-bipyridinium dichloride: Has a shorter alkyl chain, affecting its interaction with lipid membranes and other hydrophobic environments.
Eigenschaften
CAS-Nummer |
79957-88-3 |
|---|---|
Molekularformel |
C25H40Br2N2 |
Molekulargewicht |
528.4 g/mol |
IUPAC-Name |
1-methyl-4-(1-tetradecylpyridin-1-ium-4-yl)pyridin-1-ium;dibromide |
InChI |
InChI=1S/C25H40N2.2BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-19-27-22-17-25(18-23-27)24-15-20-26(2)21-16-24;;/h15-18,20-23H,3-14,19H2,1-2H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
XQIHTJQRSIYLSU-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N,N'-[Acridine-3,6-diylbis(oxyethane-2,1-diyl)]di(butan-1-amine)](/img/structure/B14417947.png)











